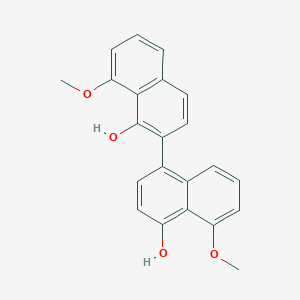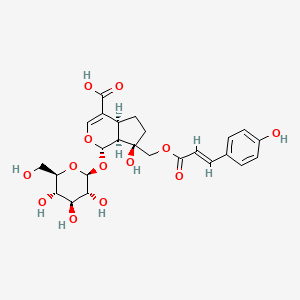
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate is an organic compound that belongs to the class of methacrylic acid esters. This compound is characterized by the presence of a methacrylic acid moiety esterified with a phenyl group substituted with a methoxy group and an allyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methacrylic acid 2-methoxy-4-(2-propenyl)phenyl ester typically involves the esterification of methacrylic acid with 2-methoxy-4-(2-propenyl)phenol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of methacrylic acid 2-methoxy-4-(2-propenyl)phenyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The esterification process is followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted phenyl esters.
Wissenschaftliche Forschungsanwendungen
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: It is used in the development of bioactive compounds and drug delivery systems.
Medicine: It is investigated for its potential use in medical adhesives and coatings for medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of methacrylic acid 2-methoxy-4-(2-propenyl)phenyl ester involves its ability to undergo polymerization and form cross-linked networks. The methacrylic acid moiety allows for free radical polymerization, while the phenyl ester group provides rigidity and stability to the polymer structure. This compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methacrylic acid 2-hydroxy-3-(4-anilinoanilino)propyl ester
- 2-Propenoic acid, 2-methyl-, 2-propenyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
Uniqueness
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate is unique due to the presence of both methoxy and allyl groups on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and physical properties, making it suitable for specialized applications in polymer chemistry and materials science.
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-5-6-11-7-8-12(13(9-11)16-4)17-14(15)10(2)3/h5,7-9H,1-2,6H2,3-4H3 |
InChI-Schlüssel |
XMPPFJMRFAHQAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1)CC=C)OC |
Synonyme |
EgMA cpd eugenyl methacrylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


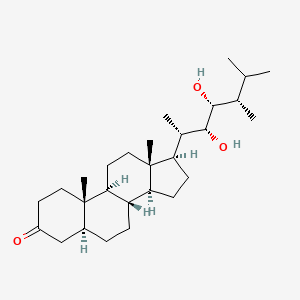
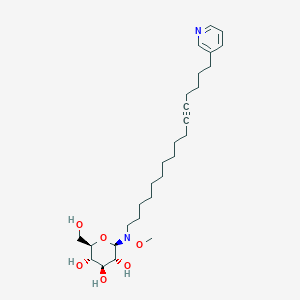
![3-[[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)-1-piperidinyl]-oxomethyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1256879.png)
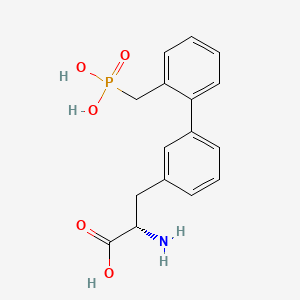

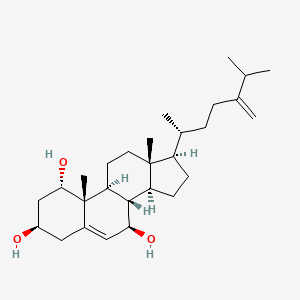
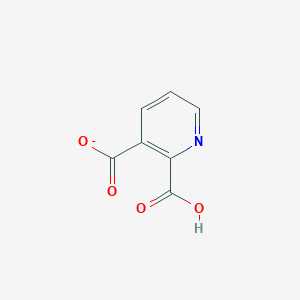
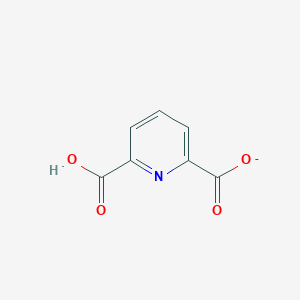
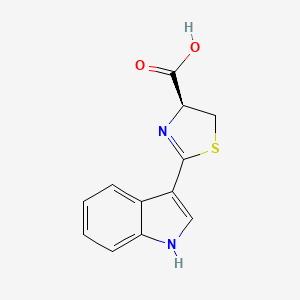

![[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1256891.png)

